![molecular formula C29H28N2O7 B1676866 Muraglitazar CAS No. 331741-94-7](/img/structure/B1676866.png)
Muraglitazar
Overview
Description
Muraglitazar, also known as Pargluva, is a dual peroxisome proliferator-activated receptor agonist with affinity to PPARα and PPARγ .
Synthesis Analysis
Muraglitazar is an oxybenzylglycine, nonthiazolidinedione peroxisome proliferator–activated receptor (PPAR) α/γ agonist . The structural elucidation of the human oxidative metabolites of muraglitazar was achieved through the use of a combination of microbial bioreactors, NMR and accurate mass analyses, and organic synthesis .Molecular Structure Analysis
Muraglitazar belongs to a novel class of drugs that target the peroxisome proliferator-activated receptors, both alpha and gamma subtypes .Chemical Reactions Analysis
Muraglitazar treatment modulates the expression of PPAR target genes in white adipose tissue and liver . It was nongenotoxic in the standard battery of genotoxicity studies .Physical And Chemical Properties Analysis
Muraglitazar has a molecular weight of 516.54 and a chemical formula of C29H28N2O7 . It shows potent activity in vitro at human PPARα (EC50 = 320 nM) and PPARγ (EC50 = 110 nM) .Scientific Research Applications
Treatment of Type 2 Diabetes
Muraglitazar has been studied for its efficacy in treating type 2 diabetes. It is a dual (α/γ) PPAR activator, which means it can activate both α and γ PPAR receptors. These receptors play a crucial role in maintaining glucose homeostasis and regulating lipid metabolism . In a double-blind, 24-week, dose-ranging study involving 1,477 drug-naive patients with type 2 diabetes, muraglitazar demonstrated dose-dependent improvements in glycaemic and lipid parameters .
Improvement of Metabolic Abnormalities
Muraglitazar has shown potential in improving various metabolic abnormalities. It has been found to reduce elevated liver lipid content, increase abnormally low plasma adiponectin levels, and lower elevated plasma corticosterone levels in db/db mice .
Preservation of Pancreatic β-Cell Function
Research has indicated that muraglitazar can help preserve pancreatic β-cell function. This is particularly important as the preservation of β-cell function is a key therapeutic goal in the management of diabetes .
Regulation of Lipid Metabolism
Muraglitazar’s ability to activate PPAR-α receptors makes it a potential candidate for regulating lipid metabolism. This could be beneficial in managing conditions characterized by abnormal lipid profiles .
Insulin Sensitization
Muraglitazar, like other PPARγ agonists, has the potential to improve insulin sensitivity. This makes it a potential therapeutic agent for conditions characterized by insulin resistance .
Safety and Tolerability
Muraglitazar has undergone safety evaluations. It demonstrated no mutagenic activity in the bacterial reverse mutation assay and no clastogenic activity in primary human lymphocytes. It was also not clastogenic in the in vivo micronucleus test up to a maximum tolerated dose in female rats or the limit dose in male rats .
Mechanism of Action
Target of Action
Muraglitazar, a novel agent under investigation for the treatment of patients with type 2 diabetes, targets the peroxisome proliferator-activated receptors (PPARs), specifically the alpha and gamma subtypes . These receptors are nuclear transcription factors that regulate the transcription of genes involved in carbohydrate and lipid metabolism pathways .
Mode of Action
Muraglitazar interacts with both PPAR alpha and gamma receptors. Through the PPAR gamma receptor, Muraglitazar has potent insulin-sensitizing effects on liver and muscle, which help to lower blood sugar levels . Through the PPAR alpha receptor, Muraglitazar is effective in lowering triglycerides and raising high-density lipoprotein cholesterol. It also converts small dense low-density lipoprotein particles to larger, more buoyant particles, promoting a beneficial lipid profile for the prevention of atherosclerosis .
Biochemical Pathways
Muraglitazar modulates the expression of PPAR target genes in white adipose tissue and liver, affecting glucose and lipid metabolic pathways . This modulation results in dose-dependent reductions of glucose, insulin, triglycerides, free fatty acids, and cholesterol .
Result of Action
Muraglitazar exerts potent and efficacious antidiabetic effects, preserves pancreatic insulin content, and improves metabolic abnormalities such as hyperlipidemia, fatty liver, low adiponectin levels, and elevated corticosterone levels . In addition, it increases abnormally low plasma adiponectin levels, reduces elevated plasma corticosterone levels, and lowers elevated liver lipid content .
properties
IUPAC Name |
2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O7/c1-20-26(30-28(37-20)22-6-4-3-5-7-22)16-17-36-24-10-8-21(9-11-24)18-31(19-27(32)33)29(34)38-25-14-12-23(35-2)13-15-25/h3-15H,16-19H2,1-2H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLWJILLXJGJTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057719 | |
Record name | Muraglitazar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Muraglitazar is one of the dual peroxisome proliferator-activated receptor (PPAR) agonists. It interacts with both PPAR alpha and gamma receptors. Working through the PPAR gamma receptor, muraglitazar has very potent insulin-sensitizing effects on liver and muscle to lower the blood sugar levels. working through the PPAR alpha receptor, muraglitazar is very potent in terms of lowering the triglycerides and raising the HDL [high-density lipoprotein] cholesterol and converting small dense LDL [low-density lipoprotein] particles to larger, more buoyant particles, so it promotes a very good lipid profile from the standpoint of prevention of atherosclerosis. | |
Record name | Muraglitazar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06510 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Muraglitazar | |
CAS RN |
331741-94-7 | |
Record name | Muraglitazar | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331741-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Muraglitazar [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331741947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Muraglitazar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06510 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Muraglitazar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MURAGLITAZAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1MKM70WQI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.